Silaplatin - 118797-76-5

Silaplatin

Catalog Number: EVT-1178047
CAS Number: 118797-76-5
Molecular Formula: C4H14Cl2N2PtSi
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Silaplatin is synthesized from β-silyl amines, which serve as the foundational building blocks for its structure. The compound is classified under platinum(II) complexes, notable for their antitumor activity. Its development is part of ongoing research aimed at improving the efficacy and safety profiles of platinum-based chemotherapeutics, which are widely used in cancer treatment but often associated with significant side effects .

Synthesis Analysis

The synthesis of silaplatin involves several key steps:

  1. Starting Materials: The process begins with β-silyl amines, which are reacted with platinum(II) precursors.
  2. Reaction Conditions: Typically, the synthesis is conducted under inert conditions to prevent oxidation, often using solvents such as dichloromethane or ethanol.
  3. Temperature and Time: The reaction may require heating to moderate temperatures (around 50-70°C) for several hours to ensure complete conversion.
  4. Purification: Following synthesis, silaplatin is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials .
 silyl amine+Pt II precursorSilaplatin+by products\text{ silyl amine}+\text{Pt II precursor}\rightarrow \text{Silaplatin}+\text{by products}
Molecular Structure Analysis

Silaplatin's molecular structure features a central platinum atom coordinated to various ligands, including silyl groups and amine functionalities. The general formula can be represented as:

Pt NH2 R Si R 2\text{Pt NH}_2\text{ R Si R }_2

where RR represents hydrocarbon chains or functional groups attached to the silyl moieties.

Structural Characteristics

  • Coordination Geometry: Silaplatin typically exhibits a square planar geometry around the platinum center, which is characteristic of many platinum(II) complexes.
  • Bonding: The bonding between silicon and carbon atoms in the silyl groups contributes to the stability of the compound.
  • Crystallography: X-ray crystallography studies have provided insights into its three-dimensional arrangement, indicating how ligands interact spatially with the platinum atom .
Chemical Reactions Analysis

Silaplatin participates in various chemical reactions that can modify its structure and reactivity:

  1. Hydrolysis: In aqueous environments, silaplatin can undergo hydrolysis, leading to the release of silyl groups and formation of hydroxylated species.
  2. Ligand Exchange: The complex can engage in ligand exchange reactions, where silyl or amine ligands are replaced by other nucleophiles.
  3. Redox Reactions: Silaplatin may also participate in redox processes, particularly under oxidative conditions where it can be converted to higher oxidation states .

These reactions are crucial for understanding how silaplatin interacts with biological systems and its potential metabolic pathways.

Mechanism of Action

The mechanism by which silaplatin exerts its antitumor effects involves several key processes:

  1. DNA Interaction: Similar to other platinum-based drugs, silaplatin binds to DNA, forming cross-links that inhibit replication and transcription.
  2. Cell Cycle Arrest: This binding leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  3. Apoptosis Induction: The damage caused by DNA cross-linking triggers apoptotic pathways in cancer cells, leading to programmed cell death .

Research has shown that silaplatin’s unique silyl groups may enhance its selectivity towards tumor cells compared to normal cells.

Physical and Chemical Properties Analysis

Silaplatin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under ambient conditions but may degrade upon exposure to moisture or light.
  • Melting Point: Specific melting point data varies based on purity but typically falls within a defined range for platinum complexes .

These properties are essential for determining appropriate formulations for therapeutic use.

Applications

Silaplatin's primary application lies in its potential as an antitumor agent. Ongoing research focuses on:

  • Cancer Treatment: Investigating its efficacy against various cancers, particularly those resistant to traditional platinum drugs like cisplatin.
  • Drug Development: Exploring combinations with other chemotherapeutic agents to enhance therapeutic outcomes while minimizing side effects.
  • Biological Studies: Understanding its interactions at the molecular level to refine drug design strategies based on silicon-containing compounds .
Historical Evolution of Platinum-Based Anticancer Therapeutics

The discovery of cisplatin’s antitumor properties in 1965 by Barnett Rosenberg marked a paradigm shift in oncology, leading to its United States Food and Drug Administration approval in 1978 for genitourinary cancers [1] [6]. This first-generation platinum drug demonstrated unprecedented efficacy against testicular cancer, with cure rates exceeding 90% in combination therapies. Its mechanism relied on the formation of covalent DNA adducts—primarily intra-strand crosslinks at guanine N7 positions—which distort the double helix and trigger apoptosis in rapidly dividing cells [3] [10].

Despite this success, cisplatin’s clinical utility was hampered by systemic toxicity (nephro- and ototoxicity) and intrinsic resistance in malignancies like colorectal carcinoma [1] [8]. Second-generation analogs emerged to address these limitations:

  • Carboplatin (1986): Features a bidentate cyclobutanedicarboxylate ligand, reducing nephrotoxicity through slower aquation kinetics [4] [6].
  • Oxaliplatin (1996): Incorporates a diaminocyclohexane carrier ligand, enabling activity in cisplatin-resistant tumors by forming bulkier DNA adducts evading repair machinery [4] [10].

Table 1: Evolution of Key Platinum-Based Anticancer Agents

GenerationDrugYear ApprovedKey Structural FeaturesPrimary Limitations
FirstCisplatin1978Two ammines, two chloride ligandsNephrotoxicity, resistance
SecondCarboplatin1986Cyclobutanedicarboxylate ligandMyelosuppression, cross-resistance
ThirdOxaliplatin19961,2-Diaminocyclohexane carrier ligandNeurotoxicity, limited spectrum
ExperimentalSilaplatinPreclinicalSilatrane-functionalized platinum complexUnder investigation

Nevertheless, resistance persists across all classical agents due to:

  • Reduced cellular accumulation: Downregulation of copper transporter 1 and organic cation transporters limits drug uptake [8].
  • Enhanced detoxification: Glutathione and metallothionein overexpression inactivates platinum species [5] [9].
  • DNA repair augmentation: Nucleotide excision repair and mismatch repair systems excise adducts [10].

This landscape catalyzed the development of non-classical platinum agents—including polynuclear complexes, Pt(IV) prodrugs, and targeted hybrids—with Silaplatin representing a structurally innovative approach [1] [6].

Structural and Functional Uniqueness of Silaplatin

Silaplatin (chemical designation pending IUPAC ratification) integrates a silatrane moiety covalently tethered to a monofunctional platinum(II) core. This design merges two pharmacophores:

  • A DNA-targeting platinum unit resembling phenanthriplatin, with phenanthridine replacing one chloride ligand to enable monoadduct formation and transcription inhibition [3].
  • A silatrane scaffold derived from 1-(aminopropyl)silatrane, characterized by a hypervalent silicon atom in a tricyclic cage structure with transannular N→Si coordination [2] [7].

Table 2: Structural Comparison of Cisplatin vs. Silaplatin

FeatureCisplatinSilaplatin
Platinum coordinationSquare-planar Pt(II)Square-planar Pt(II)
Leaving groupsTwo chloridesOne chloride, one phenanthridine
Carrier ligandsTwo amminesOne ammine, one silatrane-propylamine linker
Silicon componentAbsentPentacoordinate silatrane (Si(OCH₂CH₂)₃N)

The silatrane component confers distinctive physicochemical properties:

  • High dipole moment (5.3–7.1 D) and strong electron-donating capacity (σ* = -3.49), enhancing solubility and membrane permeability [2] [7].
  • Stability under physiological conditions: The silatrane cage remains intact in circulation but may undergo hydrolytic cleavage in acidic tumor microenvironments, enabling site-specific activation [7].
  • Stereoelectronic effects: The N→Si bond elongates (2.08 Å) compared to typical Si-N bonds (1.74 Å), creating a polarized "lone pair donor" system that facilitates interactions with phospholipid bilayers [2] [7].

Functionally, Silaplatin’s monofunctional platinum adducts cause less DNA distortion than cisplatin crosslinks but more effectively block RNA polymerase II, as demonstrated in crystallographic studies of phenanthriplatin analogues [3]. The silatrane moiety may further potentiate efficacy by:

  • Altering cellular uptake pathways via organic cation transporters or passive diffusion [5].
  • Modulating redox homeostasis through silicon-induced glutathione depletion [9].

Rationale for Silaplatin Development: Addressing Limitations of Classical Platinum Drugs

Silaplatin was conceived to overcome three fundamental constraints of classical platinum chemotherapeutics:

Circumventing Resistance Mechanisms

Cisplatin resistance arises from reduced drug accumulation and enhanced DNA repair. Silaplatin addresses these through:

  • Bypassing copper transporter dependence: The lipophilic silatrane moiety enables passive diffusion across membranes, independent of CTR1 transporters commonly downregulated in resistant cells [8] [9].
  • Monofunctional adduct persistence: Unlike bifunctional cisplatin adducts, Silaplatin’s bulky phenanthridine-silatrane adducts sterically hinder nucleotide excision repair (NER) recognition, as validated with analogous complexes [3] [10].

Table 3: Resistance Mechanisms in Classical Platinum Drugs vs. Silaplatin’s Design Solutions

Resistance MechanismEffect on CisplatinSilaplatin Counterstrategy
Reduced uptakeCTR1 downregulationSilatrane-enabled passive diffusion
Enhanced detoxificationGlutathione conjugationSilatrane-induced GSH depletion
DNA repair upregulationNER-mediated adduct removalBulky adducts evading repair recognition
Apoptosis evasionBcl-2 overexpressionSilatrane-triggered ROS generation

Properties

CAS Number

118797-76-5

Product Name

Silaplatin

IUPAC Name

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride

Molecular Formula

C4H14Cl2N2PtSi

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

VMIKAVWPAWKUCW-UHFFFAOYSA-L

SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Synonyms

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II)
silaplatin

Canonical SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.